Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Overview

Description

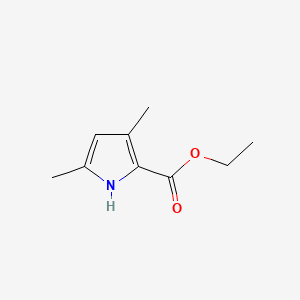

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Compound 1) is a pyrrole derivative characterized by a carboxylate ester group at position 2 and methyl substituents at positions 3 and 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. For example, it is a precursor to JJ78:1, a tubulin polymerization inhibitor with confirmed anti-tumor activity . The structure of Compound 1 has been validated via X-ray crystallography, ensuring its reliability in synthetic applications .

Preparation Methods

Knorr-Type Reaction

The Knorr reaction is one of the most widely used methods for synthesizing pyrrole derivatives. In this method, ethyl oximinoacetoacetate is condensed with acetylacetone under specific conditions.

-

- Acetylacetone

- Ethyl oximinoacetoacetate

-

- Solvent: Toluene

- Catalyst: Dodecacarbonyltetrarhodium

- Temperature: 20°C

- Time: 4 hours

Yield : Approximately 84%.

Alternative Synthetic Routes

In addition to the Knorr-type reaction, other synthetic approaches have been explored:

Cyclization from Ethyl Cyanoacetate and Acetylacetone

This method involves the cyclization of ethyl cyanoacetate with acetylacetone.

-

- Ethyl cyanoacetate

- Acetylacetone

Procedure :

The reaction typically proceeds under reflux conditions in an appropriate solvent, leading to the formation of the pyrrole ring.

Direct Alkylation Method

Another approach includes the direct alkylation of pyrrole derivatives to introduce the ethyl ester functionality.

-

- Pyrrole derivative

- Ethyl halide (e.g., ethyl iodide)

-

- Base: Sodium hydride or potassium carbonate

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

This method may yield lower selectivity compared to other methods but can be advantageous for specific applications.

The following table summarizes key data related to the preparation methods discussed:

| Preparation Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Knorr-Type Reaction | Acetylacetone, Ethyl oximinoacetoacetate | Toluene, Dodecacarbonyltetrarhodium, 20°C, 4h | ~84 |

| Cyclization | Ethyl cyanoacetate, Acetylacetone | Reflux in appropriate solvent | Variable |

| Direct Alkylation | Pyrrole derivative, Ethyl halide | DMF/DMSO with base | Variable |

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through various methods, with the Knorr-type reaction being the most efficient and widely adopted due to its high yield and straightforward procedure. Understanding these preparation methods is crucial for chemists working in organic synthesis and related fields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Pyrrole-2-carboxyl alcohols or aldehydes.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate plays a crucial role in the development of new pharmaceuticals. It serves as a building block for synthesizing various bioactive compounds, particularly in the field of photodynamic therapy (PDT). PDT utilizes photosensitizers to induce cell death in tumors with minimal side effects compared to traditional therapies like chemotherapy.

Case Study: Photodynamic Therapy

A study highlighted the use of this compound as a precursor for synthesizing porphyrins, which are essential in PDT. The compound's ability to form strong hydrogen bonds enhances its efficacy as a photosensitizer, leading to improved tumor necrosis rates when combined with light irradiation .

Organic Synthesis

This compound is utilized in various organic synthesis reactions due to its reactive functional groups. It can undergo transformations such as esterification and reduction, making it valuable in creating complex molecules.

Synthetic Pathways

- Knorr-Type Reaction : this compound can be synthesized via the condensation of acetylacetone and ethyl oximinoacetoacetate, demonstrating its utility as an intermediate in organic synthesis .

- Selective Reduction : Research has shown that pyrrole derivatives can be selectively reduced using reagents like diisobutylaluminum hydride (DIBAH), allowing for the targeted modification of functional groups adjacent to the pyrrole nitrogen .

Material Science

In material science, this compound is explored for its potential in developing new polymers and dyes. Its structural characteristics enable it to participate in polymerization reactions that yield materials with desirable mechanical and optical properties.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a precursor for synthesizing bioactive compounds and photosensitizers for PDT. |

| Organic Synthesis | Serves as an intermediate in various organic reactions, including esterification and selective reduction. |

| Material Science | Explored for developing new polymers and dyes due to its structural versatility. |

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive pyrrole derivatives suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Electronic Properties

Key Analogues :

- Electronic Effects :

Spectroscopic and Quantum Chemical Insights

- IR Spectroscopy: Compound 1 and its esters exhibit carbonyl (C=O) stretches near 1700–1703 cm⁻¹, typical for carboxylate esters . Compound 2’s nitro groups introduce additional peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

- NMR Spectroscopy :

- Quantum Studies :

- Density Functional Theory (DFT) analyses reveal that substituents like nitro (Compound 2) and benzyl (Compound 47) alter HOMO-LUMO gaps, influencing charge transfer and reactivity .

Biological Activity

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms, effectiveness against various pathogens, and its role as a precursor in the synthesis of more complex molecules.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : 167.21 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)C1=C(C=C(N1)C)C

The compound features a five-membered nitrogen-containing heterocyclic ring, which is a common structural motif in many biologically active molecules.

Antimicrobial Properties

Recent studies have demonstrated that EDPC exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, azomethines derived from EDPC have shown effectiveness against various bacterial strains. The antibacterial properties are attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Bacillus subtilis | Effective |

| Escherichia coli | Limited |

Anticancer Activity

EDPC has also been investigated for its potential as an anticancer agent. Research indicates that it can serve as a precursor for synthesizing more complex compounds with enhanced antitumor properties. For example, derivatives synthesized from EDPC have been tested against human carcinoma cell lines such as A-431 and A-549, showing promising inhibitory effects on cell proliferation .

In one study, several new compounds derived from EDPC were designed and synthesized, leading to significant cytotoxicity against cancer cells with IC50 values ranging from 0.065 to 9.4 µmol/L . This suggests that modifications to the pyrrole structure can enhance its biological activity.

The mechanisms underlying the biological activities of EDPC are still under investigation. However, it is hypothesized that:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis due to its structural similarity to amino acids involved in these processes.

- Anticancer Mechanism : The ability of EDPC-derived compounds to induce apoptosis in cancer cells may involve the activation of specific signaling pathways related to cell cycle regulation and programmed cell death.

Case Study 1: Antibacterial Efficacy

In a study published in Heterocyclic Communications, researchers synthesized various azomethines from EDPC and tested their antibacterial efficacy. The results indicated that certain derivatives exhibited higher antibacterial activity than EDPC itself, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

A series of pyrrole derivatives synthesized from EDPC were evaluated for their anticancer properties in vitro. The study demonstrated that specific modifications led to compounds with enhanced cytotoxic effects on multiple cancer cell lines, indicating a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, and how are the products validated?

The compound is typically synthesized via Knorr-type condensation reactions, such as the reaction of acetylacetone with ethyl oximinoacetoacetate . Validation involves spectroscopic characterization (e.g., H/C NMR, FT-IR) and elemental analysis. Purity is confirmed via chromatographic methods (e.g., HPLC) and X-ray crystallography to resolve structural ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- NMR : Assign chemical shifts for pyrrole protons (δ 5.7–6.5 ppm) and ester groups (δ 1.1–4.3 ppm) .

- FT-IR : Identify carbonyl stretching (~1703 cm) and N–H vibrations (~3300 cm) .

- UV-Vis : Monitor conjugation effects in derivatives (e.g., λmax shifts due to substituents) . Cross-validation with computational methods (e.g., DFT) enhances interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general protocols include:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of vapors.

- Storage in inert, dry conditions to prevent decomposition .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at ~1.21 Å, N–H at ~0.86 Å) and intermolecular interactions (e.g., hydrogen-bonded dimers with O···H–N distances of ~2.0 Å). Planarity of the pyrrole ring and stacking distances (~5 Å) are critical for validating crystallographic models .

Advanced Research Questions

Q. How do researchers select appropriate density functional theory (DFT) methods to model this compound’s electronic properties?

Hybrid functionals (e.g., B3LYP) with exact exchange terms are preferred for thermochemical accuracy, while dispersion corrections address weak interactions (e.g., van der Waals forces in crystal packing). Basis sets like 6-311++G(d,p) balance computational cost and accuracy for NMR chemical shift predictions .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound in drug discovery?

Key steps include:

- Functionalization : Introducing substituents (e.g., trimethoxybenzyl groups) to modulate lipophilicity and binding affinity .

- Bioactivity assays : Testing tubulin polymerization inhibition (IC values) or antibacterial activity (MIC against Gram-positive strains) .

- Computational docking : Mapping steric/electronic effects of substituents on target proteins (e.g., β-tubulin) .

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical stability?

Strong N–H···O=C hydrogen bonds (2.0–2.5 Å) stabilize dimer formation, while π–π stacking (3.8–5.0 Å) enhances thermal stability. Disrupting these interactions (e.g., via alkylation of the pyrrole N–H) reduces melting points and crystallinity .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies in NMR shifts or vibrational frequencies are addressed by:

- Solvent effects : Including implicit solvent models (e.g., PCM for toluene-d) in DFT calculations .

- Conformational sampling : Assessing rotamer populations (e.g., ester group orientation) via molecular dynamics .

Q. What factors influence synthetic yield optimization for derivatives of this compound?

Yield depends on:

- Reagent stoichiometry : Excess acyl chlorides improve coupling efficiency in derivative synthesis .

- Catalysis : Lewis acids (e.g., ZnCl) enhance cyclization in Knorr-type reactions .

- Temperature control : Lower temperatures reduce side reactions (e.g., ester hydrolysis) .

Q. Can this compound serve as a precursor for photosensitizers in photodynamic therapy (PDT)?

Yes. Its pyrrole core is a building block for porphyrin synthesis. Modifications (e.g., introducing heavy atoms like Br or I) enhance intersystem crossing for singlet oxygen generation. In vitro PDT efficacy is validated via ROS assays and cell viability studies .

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSBSZYFPYIJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176410 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-44-2 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2199-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.